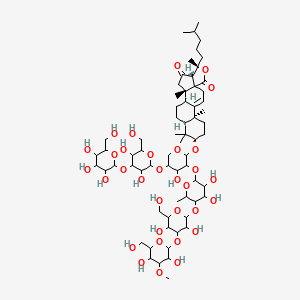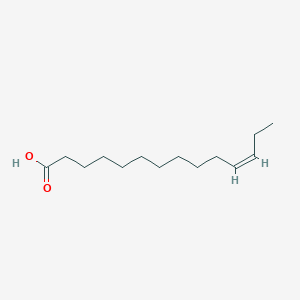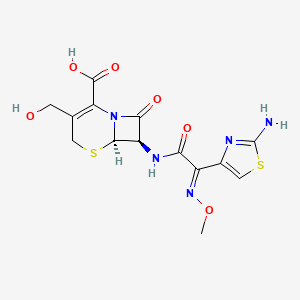
Deacetylcefotaxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desacetylcefotaxime is a cephalosporin.
Wissenschaftliche Forschungsanwendungen
Chemical Stability and Fragmentation Pathways
- Chemical Structure and Stability : Deacetylcefotaxime's chemical structure influences its chemical stability. Electrospray ionization multi-stage tandem mass spectrometry has been used to analyze its fragmentation pathways. This study is crucial for improving chemical stability and for the research of structure-activity relationships in this compound (Guo Shi-en, 2012).
Degradation Products and Hydrolysis
- Alkaline Hydrolysis : this compound undergoes alkaline hydrolysis, producing various degradation products including the exocyclic methylene derivative and the 7-epimer of cefotaxime. These products have been studied using HPLC and NMR, providing insights into the hydrolysis process (B. Vilanova et al., 1994).
Pharmacokinetics in Newborns and Patients with Renal or Liver Disease
- Pharmacokinetics in Newborns : The pharmacokinetics of cefotaxime and its metabolite desacetylcefotaxime have been studied in newborns. Findings indicate a correlation between the elimination half-life of cefotaxime and gestational/postnatal age, suggesting its use in treating neonatal infections (Y. Aujard et al., 1989).
- Patients with Liver Disease : In patients with chronic parenchymal liver disease, the pharmacokinetics of cefotaxime and desacetylcefotaxime vary significantly. This has implications for dosing and potential toxicity in these patients (R. Ko et al., 1991).
Other Relevant Studies
- Renal Excretory Mechanisms : A comparative study of the renal excretory mechanism of cefmenoxime and other cephalosporins, including this compound, highlights differences in tubular secretion and renal clearance in rats and rabbits. This contributes to understanding the renal handling of these drugs (I. Yamazaki et al., 1981).
- Stability during Microbiological Testing : Research into cefotaxime's stability under in vitro microbiological testing conditions, where it degrades to desacetylcefotaxime and other metabolites, is crucial for accurate assessment of its antibacterial activity (C. Marchbanks et al., 1987).
Eigenschaften
Molekularformel |
C14H15N5O6S2 |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7+/t8-,12-/m1/s1 |
InChI-Schlüssel |
FHYWAOQGXIZAAF-RWFJUVPESA-N |
Isomerische SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |
Kanonische SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |
Synonyme |
deacetylcefotaxime desacetylcefotaxime desacetylcefotaxime, monosodium salt desacetylcefotaxime, monosodium salt, (6R-trans)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


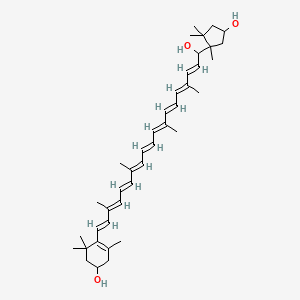
![(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1237390.png)
![4-[(2E)-2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1237391.png)
![d(CH2)5[Tyr(Me)2]AVP](/img/structure/B1237393.png)
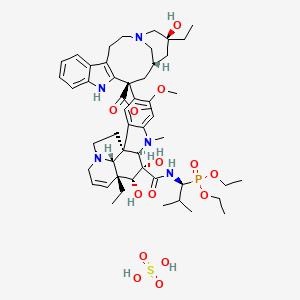
![1-[2-(4-Morpholinyl)-2-oxoethyl]-2-pyrido[2,3-b][1,4]thiazinone](/img/structure/B1237396.png)
![(1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1237398.png)
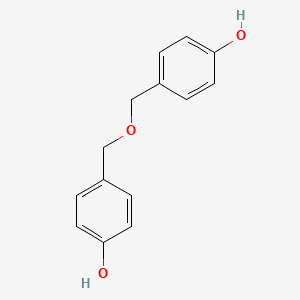
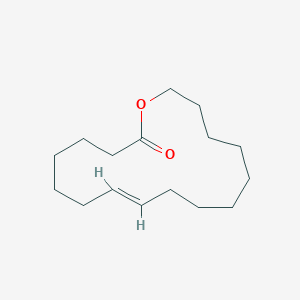
![(9R,10R)-9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl (2E)-2-methylbut-2-enoate](/img/structure/B1237401.png)
